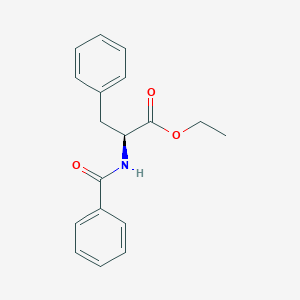
K II Analgesic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
K II Analgesic is a synthetic compound that has been developed for its potential use as a painkiller. This compound is being studied for its potential to provide pain relief without the negative side effects that are often associated with traditional painkillers. The purpose of
Mécanisme D'action
The mechanism of action of K II Analgesic is not fully understood. However, it is believed that K II Analgesic works by blocking the transmission of pain signals in the nervous system. This is accomplished by binding to specific receptors in the brain and spinal cord.
Effets Biochimiques Et Physiologiques
K II Analgesic has been shown to have several biochemical and physiological effects. These effects include the reduction of pain and inflammation, as well as the reduction of anxiety and depression. In addition, K II Analgesic has been shown to have a low potential for addiction and abuse.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of K II Analgesic for lab experiments is its low potential for addiction and abuse. This makes it a safer alternative to traditional painkillers for use in animal studies. However, one limitation of K II Analgesic is its limited availability, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on K II Analgesic. One area of research is the development of new synthesis methods that can produce K II Analgesic in larger quantities. Another area of research is the study of the long-term effects of K II Analgesic on the nervous system. Finally, researchers are also exploring the potential of K II Analgesic for the treatment of other conditions, such as anxiety and depression.
Conclusion
In conclusion, K II Analgesic is a synthetic compound that has shown promise as a painkiller with a low potential for addiction and abuse. The synthesis of K II Analgesic involves several steps, and it has been the subject of several scientific studies. While the mechanism of action of K II Analgesic is not fully understood, it is believed to work by blocking the transmission of pain signals in the nervous system. K II Analgesic has several biochemical and physiological effects, and it has advantages and limitations for use in lab experiments. Finally, there are several future directions for research on K II Analgesic, including the development of new synthesis methods and the study of its potential for the treatment of other conditions.
Méthodes De Synthèse
The synthesis of K II Analgesic involves several steps. The first step is the preparation of the starting materials, which include 2,6-dimethylphenol and 1-bromo-3-chloropropane. These materials are then combined in the presence of a base and a solvent to form the intermediate product. The intermediate product is then reacted with a reducing agent to produce the final product, K II Analgesic.
Applications De Recherche Scientifique
K II Analgesic has been the subject of several scientific studies. These studies have focused on the potential of K II Analgesic to provide pain relief without the negative side effects that are often associated with traditional painkillers. In addition, K II Analgesic has been studied for its potential to reduce inflammation and to provide relief from neuropathic pain.
Propriétés
Numéro CAS |
106709-52-8 |
|---|---|
Nom du produit |
K II Analgesic |
Formule moléculaire |
C19H24Cl2N2O |
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)-N-[(1S,2R)-2-(2,5-dihydropyrrol-1-yl)cyclohexyl]-N-methylacetamide |
InChI |
InChI=1S/C19H24Cl2N2O/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23/h4-5,8-9,12,17-18H,2-3,6-7,10-11,13H2,1H3/t17-,18+/m0/s1 |
Clé InChI |
PXKSAXUKRMRORY-ZWKOTPCHSA-N |
SMILES isomérique |
CN([C@H]1CCCC[C@H]1N2CC=CC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
SMILES |
CN(C1CCCCC1N2CC=CC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
CN(C1CCCCC1N2CC=CC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Synonymes |
3,4-dichloro-N-methyl-N-(2-(1-delta(3)-pyrrolinyl)-cyclohexyl)benzeneacetamide K II analgesic |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)


![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)


![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)